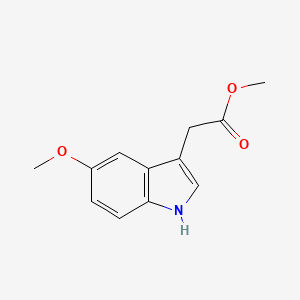

![molecular formula C10H12ClNO4S B1606937 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid CAS No. 74138-28-6](/img/structure/B1606937.png)

2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid

Overview

Description

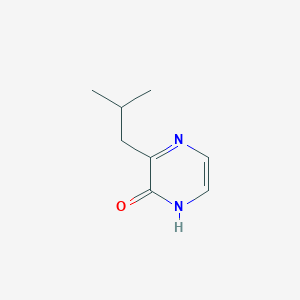

2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid is a chemical compound with the molecular formula C10H12ClNO4S . It is used in various scientific research.

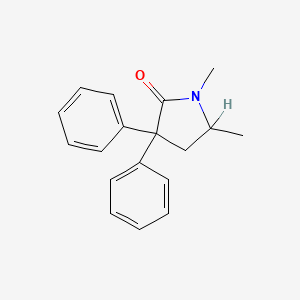

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C10H12ClNO4S . This indicates that the compound contains 10 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis

The molecular weight of this compound is 277.73 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.Scientific Research Applications

Nickel-Catalyzed and Benzoic Acid-Promoted Direct Sulfenylation

A study by Yang et al. (2015) describes a nickel-catalyzed and benzoic acid-promoted direct sulfenylation of unactivated arenes. This method provides an efficient pathway to valuable aryl sulfides, showcasing a high degree of functional group tolerance and a wide substrate scope, emphasizing the role of benzoic acid derivatives in facilitating novel synthetic routes for chemical transformations (Yang et al., 2015).

Agrochemical Applications

Zhou et al. (2020) focused on modifying the amino moiety on the 5th position of the benzene ring in sulfonylurea structures to improve the soil degradation rate of herbicides, aiming at developing eco-friendly agrochemicals. Their research contributes valuable information for the advancement of sustainable agricultural practices by enhancing the environmental compatibility of herbicides (Zhou et al., 2020).

Biochemistry and Pharmacology of Soluble Guanylyl Cyclase Agonists

Research by Schindler et al. (2006) explores anthranilic acid derivatives as a new class of soluble guanylyl cyclase (sGC) agonists, demonstrating their potential in vasodilation and highlighting the therapeutic applications of these compounds in cardiovascular health. This study underscores the biochemical and pharmacological significance of specific benzoic acid derivatives in targeting the NO-insensitive heme-oxidized form of sGC (Schindler et al., 2006).

Material Science and Microfabrication

An innovative application in material science is presented by Zhou et al. (2002), where a two-photon-activatable photoacid generator based on a benzoic acid core is utilized for positive-tone 3D microfabrication. This compound allows for efficient acid generation and polymerization initiation, significantly lowering the required intensity for near-infrared laser irradiation compared to traditional UV-sensitive initiators, which is crucial for advanced manufacturing technologies (Zhou et al., 2002).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-chloro-5-(propan-2-ylsulfamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO4S/c1-6(2)12-17(15,16)7-3-4-9(11)8(5-7)10(13)14/h3-6,12H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEYHVXLJZBTBCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40359645 | |

| Record name | 2-chloro-5-[(isopropylamino)sulfonyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74138-28-6 | |

| Record name | 2-chloro-5-[(isopropylamino)sulfonyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

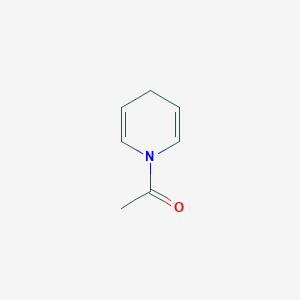

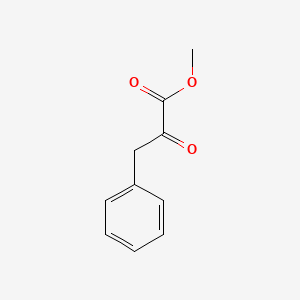

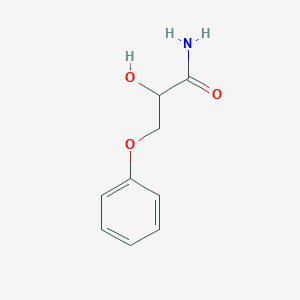

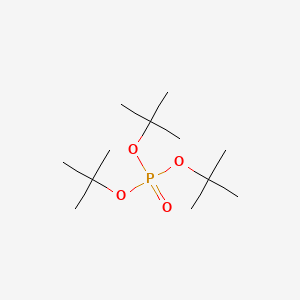

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

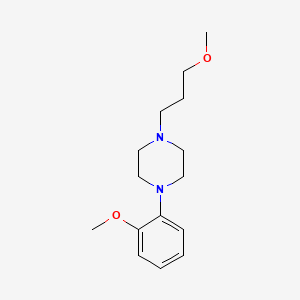

![4-Methylbicyclo[2.2.2]octan-1-ol](/img/structure/B1606858.png)